molecular formula C8H6ClF3N2O5 B1435784 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid CAS No. 1989672-42-5

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid

Cat. No. B1435784
M. Wt: 302.59 g/mol
InChI Key: CSWONTHHBAKSSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid” is C8H6ClF3N2O5 . The InChI code is 1S/C6H5ClN2O3/c7-4-1-8-2-5(9-4)12-3-6(10)11/h1-2H,3H2,(H,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of “2-[(6-Chloropyrazin-2-yl)oxy]acetic acid” is 188.57 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid is involved in various synthetic and chemical studies. For instance, it plays a role in the synthesis of trifluoromethylazoles, where trifluoroacetylation leads to compounds with potential pH measuring capabilities in biological media using 19F NMR spectroscopy (Jones et al., 1996). This suggests its utility in developing probes for biological and chemical analysis.

Catalytic Applications

The compound also finds applications in catalysis, such as in the per-O-acetylation and de-O-acetylation of carbohydrates, demonstrating its versatility in organic synthesis and potential for facilitating various chemical transformations (Lin et al., 2016).

Synthesis of Heterocyclic Compounds

It is used in the synthesis of heterocyclic compounds, such as 4H-1,3,4-thiadiazino[5,6-b]quinoxalines, showcasing its role in the preparation of complex organic molecules which could have applications in drug development and materials science (Kurasawa et al., 1996).

Fluorescent Sensors

Furthermore, 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid derivatives have been utilized in the development of fluorescent sensors for metal ions, indicating its potential in analytical chemistry and environmental monitoring (Gong et al., 2011).

Organic Synthesis and Biological Applications

The compound is also pivotal in organic synthesis pathways leading to biologically active molecules, such as in the preparation of substituted 2,3-dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones, which could have implications in pharmaceutical research and development (Thirupaiah & Vedula, 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(6-chloropyrazin-2-yl)oxyacetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3.C2HF3O2/c7-4-1-8-2-5(9-4)12-3-6(10)11;3-2(4,5)1(6)7/h1-2H,3H2,(H,10,11);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWONTHHBAKSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid
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2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid
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2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid
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2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid
Reactant of Route 5
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid
Reactant of Route 6
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid

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